N'-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C12H11BrN4O |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+ |
InChI Key |
QMBZBTAHYJFDRP-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:
Reactants: 4-bromobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The bromine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological macromolecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Bromobenzylidene)-2-hydroxybenzohydrazide
- N’-(4-Bromobenzylidene)-4-methyl-benzenesulfonamide
- 4-(4-Bromobenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one
Uniqueness
N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which can confer additional biological activities and binding properties compared to other hydrazone derivatives. The combination of the bromobenzylidene and pyrazole moieties provides a distinct structural framework that can be exploited for various applications in medicinal and material sciences.
Biological Activity
N'-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H16BrN4O
- Molecular Weight : 396.24 g/mol
- CAS Number : 306758-12-3
The presence of the bromine atom in the benzylidene moiety is believed to enhance its reactivity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, research involving various cancer cell lines has shown that this compound can significantly reduce cell viability, indicating potential as a chemotherapeutic agent.
Case Study: A549 Cell Line
In a study assessing the cytotoxic effects of several pyrazole derivatives, this compound was tested against the A549 human lung adenocarcinoma cell line. The results indicated:
- Cell Viability Reduction : The compound reduced A549 cell viability by approximately 67% at a concentration of 100 µM.
- Comparison with Standard Treatments : Its efficacy was comparable to that of cisplatin, a widely used chemotherapy drug.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens.
In Vitro Studies
The compound was tested against Gram-positive and Gram-negative bacteria, revealing:
- Activity Against Staphylococcus aureus : Demonstrated significant antimicrobial effects against multidrug-resistant strains.
- Lack of Activity Against Gram-negative Bacteria : No significant antimicrobial activity was observed against Gram-negative pathogens like E. coli and Pseudomonas aeruginosa.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may involve:
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, contributing to its anticancer effects.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
